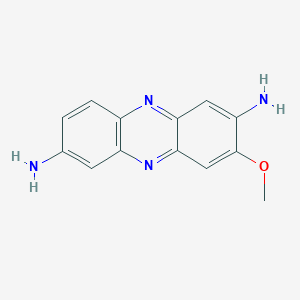

2,7-Diamino-3-methoxyphenazine

Description

Structure

3D Structure

Properties

CAS No. |

125239-65-8 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

3-methoxyphenazine-2,7-diamine |

InChI |

InChI=1S/C13H12N4O/c1-18-13-6-12-11(5-8(13)15)16-9-3-2-7(14)4-10(9)17-12/h2-6H,14-15H2,1H3 |

InChI Key |

PDGMOSZQOWALLR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1N |

Canonical SMILES |

COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1N |

Other CAS No. |

125239-65-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 2,7-Diamino-3-methoxyphenazine

A comprehensive review of the synthesis, properties, and potential applications of 2,7-Diamino-3-methoxyphenazine remains currently unfeasible due to the absence of specific data for this compound in the available scientific literature. Extensive searches have not yielded information regarding its synthesis, characterization, or biological activity.

However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, this guide will focus on closely related and well-characterized diaminophenazine derivatives. By examining the properties and experimental protocols of analogous structures, we can infer potential characteristics and methodologies applicable to the study of novel diaminophenazines.

Core Structure and Related Compounds

Phenazines are a class of nitrogen-containing heterocyclic compounds with a core dibenzo[b,e]pyrazine structure. The introduction of amino and methoxy substituents significantly influences their chemical and biological properties. While data on this compound is unavailable, information on the following related compounds provides a foundational understanding:

-

2,7-Diamino-3,8-dimethylphenazine: A mutagenic product formed from the reaction of 2,4-diaminotoluene with hydrogen peroxide.[1]

-

2,3-Diaminophenazine: A fluorescent molecule with applications in the development of conductive polymers and as a reagent in sensitive assays.

-

Dialkoxyphenazine Derivatives: A class of compounds investigated for their potential antitumor properties.

Physicochemical Properties of Related Diaminophenazines

The physicochemical properties of diaminophenazines are crucial for understanding their behavior in biological systems. The following table summarizes key properties of a related compound, 2,7-Diamino-3,8-dimethylphenazine.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄ | [2] |

| Molecular Weight | 238.29 g/mol | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound are not available. However, general synthetic strategies for related phenazine derivatives can provide a starting point for the conceptual design of a synthesis for this compound.

General Synthesis of Diaminophenazines

A common method for synthesizing diaminophenazines involves the oxidative condensation of ortho-phenylenediamines. For instance, 2,3-diaminophenazine can be synthesized through the oxidation of o-phenylenediamine.

To illustrate a potential synthetic workflow, the following diagram outlines a generalized approach for the synthesis of substituted diaminophenazines.

Characterization of Phenazine Derivatives

The structural elucidation of newly synthesized phenazine derivatives is critical. Standard analytical techniques are employed for this purpose.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified phenazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, other diaminophenazine derivatives have shown interesting biological activities, including mutagenicity and potential antitumor effects. The amino and methoxy groups can significantly modulate these activities.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel diaminophenazine, based on the known activities of related compounds which can interact with DNA and potentially affect cell cycle regulation.

Conclusion and Future Directions

This guide highlights the current knowledge gap regarding this compound. The information presented on related compounds serves as a foundational resource for researchers aiming to synthesize and investigate this novel molecule. Future research should focus on:

-

Developing a reliable synthetic route to produce this compound.

-

Thoroughly characterizing its physicochemical properties.

-

Screening for biological activity, including potential antimicrobial, antitumor, and fluorescent properties.

By systematically exploring this and other novel phenazine derivatives, the scientific community can continue to unlock the therapeutic and technological potential of this versatile class of compounds.

References

An In-depth Technical Guide to 2,7-Diamino-3-methoxyphenazine

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the structure, properties, experimental protocols, or biological activity of 2,7-Diamino-3-methoxyphenazine. This suggests that the compound may be novel or not extensively studied. The following guide, therefore, presents a hypothetical synthesis pathway based on established chemical principles for related phenazine derivatives, alongside general information pertinent to this class of compounds.

Proposed Structure

The chemical structure of this compound is characterized by a central phenazine core, which is a nitrogen-containing heterocyclic aromatic compound. The key functional groups are two amino (-NH₂) groups at positions 2 and 7, and a methoxy (-OCH₃) group at position 3.

Molecular Formula: C₁₃H₁₂N₄O

** IUPAC Name:** 3-methoxy-phenazine-2,7-diamine

Physicochemical Properties (Hypothetical)

Due to the absence of experimental data for this compound, a quantitative summary of its physicochemical properties cannot be provided. However, based on the general properties of aminophenazines and methoxyphenazines, the following characteristics can be anticipated:

-

Appearance: Likely a colored crystalline solid.

-

Solubility: Expected to have limited solubility in water and higher solubility in organic solvents such as DMSO, DMF, and methanol.

-

Spectroscopic Properties: The compound would exhibit characteristic UV-Vis absorption due to the extended aromatic system. The amino and methoxy groups would produce distinct signals in ¹H and ¹³C NMR spectra, and characteristic vibrational bands in the IR spectrum.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on the well-established synthesis of substituted phenazines, which often involves the condensation of a substituted o-phenylenediamine with a substituted catechol or quinone, followed by amination. A potential multi-step synthesis is outlined below.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Methoxy-1,4-benzoquinone

2-Methoxy-1,4-benzoquinone is treated with a nitrating agent, such as nitric acid in a suitable solvent, to introduce a nitro group onto the quinone ring, yielding 2-methoxy-5-nitro-1,4-benzoquinone.

Step 2: Reductive Condensation with 4-Nitro-o-phenylenediamine

The resulting 2-methoxy-5-nitro-1,4-benzoquinone is then reacted with 4-nitro-o-phenylenediamine in a reductive environment. This condensation reaction would form the phenazine core, resulting in 3-methoxy-2,7-dinitrophenazine.

Step 3: Reduction of Nitro Groups

The dinitro-phenazine derivative is subsequently reduced to the corresponding diamino compound. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst, to yield the final product, this compound.

Step 4: Purification

The final product would require purification, likely through column chromatography or recrystallization, to obtain a pure sample.

Biological Activity and Signaling Pathways (Undetermined)

The biological activity of this compound is currently unknown. Phenazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and redox-modulating properties. The specific combination of amino and methoxy substituents on the phenazine core of the target molecule could confer unique biological properties. However, without experimental data, any discussion of its bioactivity or involvement in signaling pathways would be purely speculative. No information on signaling pathways involving this specific compound was found.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Conclusion

While this compound appears to be a compound that has not been extensively characterized in the scientific literature, a plausible synthetic route can be proposed based on established phenazine chemistry. Further research would be required to synthesize and characterize this molecule to determine its actual physicochemical properties and to explore its potential biological activities. The information presented in this guide serves as a theoretical starting point for researchers and drug development professionals interested in this novel phenazine derivative.

Identity of 2,7-Diamino-3-methoxyphenazine Remains Elusive in Public Databases

An in-depth search of chemical databases and scientific literature has not yielded a specific entry for a compound named "2,7-Diamino-3-methoxyphenazine." Consequently, a definitive CAS number and molecular weight for this exact structure cannot be provided at this time. It is possible that this compound is novel, not widely studied, or is referred to under a different nomenclature.

While the target compound remains unconfirmed, several structurally related phenazine derivatives have been identified. These compounds share the core phenazine structure with amino and methoxy substitutions, and their properties may offer some context for researchers in the field.

Structurally Related Compounds

For the benefit of researchers and scientists, the following table summarizes the CAS numbers and molecular weights of similar, publicly documented phenazine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,7-Diamino-3,8-dimethoxyphenazine | Not Available | C14H14N4O2 | 270.29 |

| 2,3-Diaminophenazine | 655-86-7 | C12H10N4 | 210.23[1] |

| 2,7-Diaminophenazine | Not Available | C12H10N4 | 210.23[2] |

| 3,7-diamino-2-methoxyphenoxazin-5-ium chloride | Not Available | C13H11N3O2 | 241.25 |

It is crucial to note that these are distinct molecules and their biological and chemical properties will differ from the requested this compound.

Limitations in Providing a Technical Guide

Without a confirmed chemical identity for this compound, it is not feasible to provide the requested in-depth technical guide. Key information such as experimental protocols and signaling pathways are specific to the precise molecular structure and cannot be extrapolated from related compounds with any degree of certainty.

Further investigation would require either a definitive chemical structure or a valid CAS number for "this compound." Researchers in possession of this information are encouraged to use it to query specialized chemical synthesis and pharmacology databases.

For illustrative purposes, a generalized workflow for characterizing a novel compound is presented below. This diagram outlines the typical steps a researcher might take once a compound has been synthesized or isolated.

Caption: A simplified workflow for the characterization and development of a novel chemical compound.

Professionals in drug development are advised to verify the exact chemical identity and review any existing literature for a specific compound before committing resources to further research and development.

References

The Enduring Intrigue of Phenazines: A Technical Guide to Their Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine compounds, a diverse class of nitrogen-containing heterocyclic molecules, have captivated scientists for over a century and a half. Initially recognized for their vibrant pigments produced by bacteria, their roles have expanded to encompass a wide array of significant biological activities, including antimicrobial, antitumor, and redox-mediating properties. This technical guide provides an in-depth exploration of the discovery and history of phenazine compounds, their biosynthetic and synthetic pathways, and key methodologies for their study. Quantitative data on their biological activities and physical properties are summarized for comparative analysis, and detailed experimental protocols are provided for key laboratory procedures. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of these multifaceted molecules.

A Journey Through Time: The Discovery and History of Phenazines

The story of phenazines begins in the mid-19th century with the observation of a characteristic blue-green pigment in wound dressings, a phenomenon referred to as "blue pus."[1] In 1859, Fordos was the first to extract this blue pigment, which he named pyocyanin, from cultures of what was later identified as Pseudomonas aeruginosa.[1] However, it wasn't until 1924 that Wrede and Strack elucidated the fundamental chemical structure of pyocyanin as a phenazine derivative.[1]

This initial discovery sparked extensive research, leading to the identification of over 180 naturally occurring phenazine compounds produced by a variety of microorganisms, including bacteria from the genera Pseudomonas, Streptomyces, Burkholderia, and even some archaea.[2][3] The vast majority of these natural producers are found in soil and marine environments.[4] In parallel with the exploration of natural phenazines, chemists have synthesized over 6,000 phenazine derivatives, driven by the quest for novel therapeutic agents and materials with unique electrochemical properties.[3][4]

The Blueprint of Life: Biosynthesis of Phenazine Compounds

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a central metabolic route in bacteria and plants for the production of aromatic amino acids.[5] The biosynthesis can be broadly divided into two main stages: the formation of the core phenazine scaffold and the subsequent modification of this scaffold to generate the diverse array of phenazine derivatives observed in nature.

The key precursor from the shikimic acid pathway is chorismic acid. Two molecules of a chorismate-derived intermediate are condensed in a head-to-tail fashion to form the tricyclic phenazine ring system.[5] A conserved set of genes, typically organized in a phz operon (phzABCDEFG), encodes the enzymes responsible for this core synthesis.[1] This process leads to the formation of key intermediates like phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC).[2]

From these core structures, a wide variety of phenazine derivatives are generated through the action of tailoring enzymes. These modifications include hydroxylation, N-methylation, amidation, glycosylation, and prenylation, which significantly influence the biological activity and physical properties of the final phenazine molecule.[2]

Caption: A simplified diagram illustrating the key steps in the biosynthesis of phenazine compounds from chorismic acid.

From Benchtop to Production: Chemical Synthesis of Phenazines

The diverse biological activities of phenazines have spurred the development of numerous chemical synthetic routes to access both natural products and novel analogs. One of the earliest and most well-known methods is the Wohl-Aue reaction , first reported in 1901. This reaction typically involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.[6]

Other common synthetic strategies include:

-

Condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds: This is a straightforward method for forming the pyrazine ring of the phenazine core.

-

Reductive cyclization of 2-nitrodiphenylamines: The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization.

-

Oxidative cyclization of diaminodiphenylamines: This method involves the oxidation of the diamine to form the phenazine ring.

The choice of synthetic route often depends on the desired substitution pattern on the phenazine core. Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have further expanded the toolkit for creating complex phenazine derivatives with high yields and regioselectivity.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for a selection of phenazine compounds.

Table 1: Physical and Chemical Properties of Representative Phenazines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility in Water |

| Phenazine | C₁₂H₈N₂ | 180.21 | 174–177 | Yellow to brown crystalline powder | Insoluble |

| Pyocyanin | C₁₃H₁₀N₂O | 210.23 | 133-135 | Blue needles | Slightly soluble |

| Phenazine-1-carboxylic acid (PCA) | C₁₃H₈N₂O₂ | 224.22 | 241-243 | Yellow needles | Sparingly soluble |

| 1-Hydroxyphenazine | C₁₂H₈N₂O | 196.21 | 157-159 | Yellow-orange needles | Slightly soluble |

Data compiled from various sources, including PubChem.[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenazines against Pathogenic Bacteria

| Compound | Staphylococcus aureus (MRSA) (μM) | Staphylococcus epidermidis (MRSE) (μM) | Enterococcus faecium (VRE) (μM) |

| Pyocyanin | >100 | >100 | >100 |

| 2-bromo-1-hydroxyphenazine | 6.25 | 6.25 | ND |

| Halogenated Phenazine (HP-1) | 1.56 - 3.13 | 1.56 | 3.13 |

| Halogenated Phenazine (HP-29) | 0.1 - 0.2 | 0.1 | 0.1 |

ND: Not Determined. Data adapted from studies on halogenated phenazine analogs.[1][2]

Table 3: IC₅₀ Values of Selected Phenazine Derivatives against Human Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) (μM) | A549 (Lung Cancer) (μM) | MCF-7 (Breast Cancer) (μM) | HL-60 (Leukemia) (μM) |

| Benzo[a]phenazine derivative 5a-1 | 5.23 | 8.91 | 2.15 | 1.87 |

| Benzo[a]phenazine derivative 5d-2 | 2.27 | 1.98 | 1.04 | 1.12 |

| Phenazine | 47 (24h) | ND | ND | ND |

| 5-methyl phenazine-1-carboxylic acid | ND | 0.4887 | 0.4586 | ND |

ND: Not Determined. Data compiled from multiple sources.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of phenazine-1-carboxylic acid via a modified Wohl-Aue/Ullmann condensation and a general protocol for the extraction and purification of phenazines from bacterial cultures.

Synthesis of Phenazine-1-carboxylic Acid (PCA)

This protocol describes a two-step synthesis of PCA starting from 2-chloro-3-nitrobenzoic acid and aniline.

Step 1: Synthesis of 2-(phenylamino)-3-nitrobenzoic acid

-

To a round-bottom flask, add 2-chloro-3-nitrobenzoic acid (1.0 g, 4.96 mmol), aniline (0.55 g, 5.95 mmol), and potassium carbonate (1.37 g, 9.92 mmol) in dimethylformamide (DMF) (20 mL).

-

Add copper(I) iodide (0.095 g, 0.50 mmol) as a catalyst.

-

Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

-

Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 2-(phenylamino)-3-nitrobenzoic acid.

Step 2: Reductive Cyclization to Phenazine-1-carboxylic acid

-

Dissolve the 2-(phenylamino)-3-nitrobenzoic acid from the previous step (1.0 g, 3.87 mmol) in a mixture of ethanol (30 mL) and 2M sodium hydroxide (10 mL).

-

Heat the solution to reflux.

-

Slowly add a solution of sodium dithionite (2.0 g, 11.5 mmol) in water (10 mL) to the refluxing mixture.

-

Continue refluxing for 1 hour. The color of the solution should change, indicating the reduction and cyclization.

-

Cool the reaction mixture to room temperature and acidify with 2M HCl to a pH of approximately 2-3 to precipitate the PCA.

-

Filter the yellow solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or acetic acid to obtain pure phenazine-1-carboxylic acid.

Caption: A flowchart outlining the key steps in the chemical synthesis of phenazine-1-carboxylic acid.

General Protocol for Extraction and Purification of Phenazines from Pseudomonas aeruginosa Culture

This protocol provides a general method for the extraction and purification of phenazines from a liquid culture of Pseudomonas aeruginosa.

-

Cultivation: Inoculate a suitable liquid medium (e.g., King's B broth) with P. aeruginosa and incubate at 37°C with shaking for 48-72 hours, or until the characteristic blue-green pigmentation is observed.

-

Cell Removal: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Acidification and Extraction: Carefully decant the supernatant into a separating funnel. Acidify the supernatant to a pH of 2.0 with concentrated HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification by Column Chromatography: a. Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. d. Collect fractions and monitor the separation by thin-layer chromatography (TLC). e. Combine the fractions containing the desired phenazine(s) and evaporate the solvent.

-

High-Performance Liquid Chromatography (HPLC) Analysis and Purification: a. For quantitative analysis and further purification, dissolve the partially purified phenazine in a suitable solvent (e.g., methanol). b. Inject the sample onto a reverse-phase C18 HPLC column. c. Elute with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes. d. Monitor the elution at the characteristic absorbance wavelength of the target phenazine (e.g., ~254 nm and ~365 nm for PCA). e. Collect the peaks corresponding to the pure phenazine compounds.

Caption: A schematic representation of the steps involved in the extraction and purification of phenazine compounds from bacterial cultures.

Conclusion and Future Perspectives

The journey of phenazine research, from the initial observation of "blue pus" to the development of potent therapeutic candidates, highlights the remarkable chemical diversity and biological significance of this class of compounds. The continued exploration of microbial genomes is likely to unveil novel phenazine structures with unique biological activities. Advances in synthetic chemistry will enable the creation of increasingly complex and targeted phenazine-based drugs. Furthermore, a deeper understanding of the biosynthesis and regulation of phenazine production in microorganisms holds promise for biotechnological applications, such as the development of biocontrol agents in agriculture and the engineering of microbial cell factories for the sustainable production of valuable phenazines. The rich history and ongoing discoveries ensure that phenazines will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of 2,7-Diamino-3-methoxyphenazine

A comprehensive search of scientific literature and chemical databases has revealed no available information on the specific compound 2,7-Diamino-3-methoxyphenazine. Therefore, its mechanism of action, associated biological activities, and experimental protocols are not documented in publicly accessible resources.

The lack of data prevents the creation of a detailed technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested. The compound may be novel, hypothetical, or referred to by a different nomenclature that is not standard.

While information on the requested molecule is unavailable, the broader class of phenazine compounds, to which it theoretically belongs, is known for a wide range of biological activities. Phenazines are heterocyclic nitrogen-containing compounds produced by various microorganisms and are also synthesized for diverse applications.

General Biological Activities of Structurally Related Phenazine Compounds

Phenazine derivatives have been investigated for several biological effects, which could provide a hypothetical basis for the potential activities of this compound. It is crucial to note that the following information pertains to the general class of phenazines and not the specific, undocumented compound requested.

1. Antimicrobial Activity: Many phenazine compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components of the microorganisms.

2. Anticancer Properties: Certain phenazine derivatives have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanisms include DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis. For instance, some diaminophenazine derivatives are known to interact with DNA.

3. Redox Cycling and Electron Transport: The planar aromatic structure of the phenazine core allows it to act as an electron carrier. This property is fundamental to its biological activities, enabling it to participate in redox cycling and interfere with cellular electron transport chains.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a molecule like this compound could potentially interact with the following signaling pathways:

-

Oxidative Stress Response Pathways: By inducing ROS, it could activate pathways such as the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.

-

Apoptosis Pathways: If it possesses anticancer activity, it might trigger intrinsic or extrinsic apoptotic pathways, involving caspases and Bcl-2 family proteins.

-

NF-κB Signaling Pathway: Some compounds with inflammatory or anti-inflammatory properties modulate the NF-κB pathway, which is a key regulator of inflammation and cell survival.

Below is a generalized and hypothetical diagram representing a potential mechanism for a phenazine compound inducing oxidative stress.

Caption: Hypothetical pathway of phenazine-induced oxidative stress.

Without specific studies on this compound, any discussion on its mechanism of action remains speculative and based on the activities of structurally related phenazine compounds. Further research and synthesis of this specific molecule are required to elucidate its biological profile. Should the user be interested in a detailed guide on a well-documented diaminophenazine or another related phenazine compound, this can be provided upon request.

Biological Activity of 2,7-Diamino-3-methoxyphenazine: An Overview

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria.[1][2] The biological activity of phenazine derivatives is highly dependent on the nature and position of their substituents.[2][3] For instance, substitutions can significantly impact a molecule's redox potential, ability to intercalate with DNA, and interactions with specific enzymes, thereby defining its therapeutic potential.[4]

Numerous studies have explored the biological activities of various substituted phenazines. These activities include:

-

Antimicrobial and Antibiofilm Activity: Many phenazine derivatives exhibit potent activity against a broad spectrum of bacteria and fungi.[1][3] Their mechanisms often involve the generation of reactive oxygen species, leading to cellular damage.

-

Anticancer Activity: Certain phenazine compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanisms include DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[4]

-

Antituberculosis Activity: A notable example is clofazimine, a riminophenazine derivative, which is a key component of multidrug-resistant tuberculosis treatment.

-

Anti-dengue Activity: More recently, imidazole-phenazine derivatives have been investigated as potential inhibitors of the dengue virus protease.[5]

While these examples highlight the diverse biological potential of the phenazine scaffold, the absence of specific data for 2,7-Diamino-3-methoxyphenazine makes it impossible to provide a detailed technical guide as requested. There is no quantitative data for tabulation, no specific experimental protocols to detail, and no elucidated signaling pathways to visualize for this particular compound based on the available scientific literature.

Further research is required to synthesize and characterize this compound and to subsequently evaluate its biological profile. Such studies would be necessary to determine its potential therapeutic applications and mechanisms of action. Without such foundational research, any discussion of its biological activity would be purely speculative.

Researchers and drug development professionals interested in this specific molecule should consider this a novel area for investigation. Future studies could explore its synthesis and subsequent screening for a variety of biological activities, which may reveal unique properties and contribute to the broader understanding of phenazine pharmacology.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Phenazines: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The phenazine core structure, consisting of a dibenzo-annulated pyrazine ring, serves as a versatile scaffold for the synthesis of a diverse array of substituted derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive literature review of substituted phenazines, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Data Presentation: Quantitative Biological Activity

The biological activity of substituted phenazines is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of substituted phenazine derivatives, providing a quantitative basis for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Substituted Phenazines (IC50 Values in µM)

| Compound | Substitution Pattern | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HL-60 (Leukemia) | Citation |

| 5d-2 | Benzo[a]phenazine with C-9 and C-10 substitutions | 1.04 | 2.27 | 1.56 | 1.89 | [1] |

| B3962 | Tetramethylpiperidine-substituted | - | - | - | - | [2] |

| B4126 | Tetramethylpiperidine-substituted | - | - | - | - | [2] |

| B4125 | Tetramethylpiperidine-substituted | - | - | - | - | [2] |

| Compound 4 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | K562: comparable to cisplatin | [3] |

| Compound 7 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | - | [3] |

| Compound 16 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | - | [3] |

| Compound 19 | 2-chloro-N-(phenazin-2-yl)benzamide | - | - | - | - | [3] |

| 1g2a | 2-phenylacrylonitrile derivative | - | - | - | HCT116: 0.0059, BEL-7402: 0.0078 | [4] |

| Phx-1 | 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one | A-172: 60, U-251 MG: 60 | - | - | - | [1] |

| Phx-3 | 2-aminophenoxazine-3-one | A-172: 10, U-251 MG: 3 | - | - | - | [1] |

Note: '-' indicates data not available in the cited sources.

Table 2: Antimicrobial Activity of Substituted Phenazines (MIC Values in µg/mL)

| Compound | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Citation |

| HP-1 | 2,4-dibromo-1-hydroxyphenazine | 1.56 µM | - | - | - | [5] |

| HP-29 | Halogenated phenazine | 0.08 µM | - | - | - | [6] |

| Compound 82 | Halogenated phenazine | Stronger than vancomycin (2 µg/mL) | - | - | - | [7] |

| Compound 83 | Halogenated phenazine | Stronger than vancomycin (2 µg/mL) | - | - | - | [7] |

| Compound 88 | Halogenated phenazine | 1.56 µM | - | - | - | [7] |

| Phenazine-1-carboxylic acid (PCA) | 1-carboxy | - | - | 8 | 64 | [8],[7] |

| Phenazine-1-carboxamide (PCN) | 1-carboxamido | - | - | 32-64 | 32-64 | [7] |

| Compound 4c | Prenylated, glycosylated, benzylated | - | - | Zone of inhibition: 13 mm | - | [9] |

| Compound 4d | Prenylated, glycosylated, benzylated | - | 12 mm | Zone of inhibition: 12 mm | - | [9] |

| Compound 6a | Prenylated, glycosylated, benzylated | - | 12 mm | - | - | [9] |

| Compound 6e | Prenylated, glycosylated, benzylated | 12 mm | - | Zone of inhibition: 12 mm | - | [9] |

| Compound 7c | Prenylated, glycosylated, benzylated | - | - | Zone of inhibition: 12 mm | - | [9] |

| Compound 7e | Prenylated, glycosylated, benzylated | 12 mm | - | - | - | [9] |

Note: Some values are reported as zone of inhibition in mm or in µM. '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on substituted phenazines. These protocols are intended to serve as a guide for researchers looking to synthesize and evaluate these compounds.

Synthesis of Substituted Phenazines

General Procedure for the Synthesis of 2,3-Dialkoxyphenazines [10]

This method involves a three-step process starting with a Buchwald-Hartwig coupling reaction.

-

Buchwald-Hartwig Coupling: A nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline is coupled with a 1-bromo-2-nitrobenzene derivative in the presence of a palladium catalyst and a phosphine ligand. The reaction is typically carried out in a suitable solvent such as toluene or dioxane at elevated temperatures.

-

Reduction of Nitro Groups: The resulting bis(2-nitrophenyl)amine derivative is then subjected to reduction to convert the two nitro groups into amino groups. This is often achieved using a reducing agent like sodium borohydride in the presence of a palladium on carbon catalyst.

-

Oxidative Cyclization: The final step is a tandem-like oxidation of the diamine intermediate to form the phenazine ring system. This can be accomplished by stirring with an oxidizing agent such as ferric chloride in an acidic medium. The product is then purified by column chromatography.

Synthesis of 1-Hydroxyphenazine Derivatives [11][12]

-

Starting Material: The synthesis often begins with a suitably substituted o-phenylenediamine and a catechol derivative.

-

Condensation Reaction: The o-phenylenediamine and catechol are condensed in the presence of an oxidizing agent. A common method involves heating the reactants in an appropriate solvent.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 1-hydroxyphenazine derivative.

Biological Assays

MTT Assay for Cytotoxicity [3][10][13][14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted phenazine compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17][18][19][20]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The substituted phenazine compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition) [21][22][23]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the phenazine derivatives for a short period, followed by stimulation with LPS.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.

Signaling Pathways and Mechanisms of Action

Substituted phenazines exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways. This section describes some of the prominent pathways and provides visualizations using the DOT language.

Mitochondrial Apoptotic Pathway

Many substituted phenazines induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. This process is often initiated by the generation of reactive oxygen species (ROS).[24][25]

Caption: Mitochondrial apoptosis pathway induced by substituted phenazines.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some phenazine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[4][19][26][27]

Caption: Inhibition of the NF-κB signaling pathway by substituted phenazines.

Conclusion

Substituted phenazines represent a promising class of compounds with a wide range of biological activities. The modular nature of their synthesis allows for the generation of diverse libraries of derivatives, enabling extensive structure-activity relationship studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as apoptosis and NF-κB, opens up new avenues for the rational design of novel and more potent therapeutic agents. Continued research in this area is warranted to fully explore the therapeutic potential of substituted phenazines in various disease contexts.

References

- 1. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 9. chemijournal.com [chemijournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. KEGG PATHWAY Database [genome.jp]

- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemicaljournal.org [chemicaljournal.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Synthesis of Some New Phenazine Derivatives as Antifungal Agents [ejchem.journals.ekb.eg]

- 24. researchgate.net [researchgate.net]

- 25. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Phenoxazine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of phenoxazine dyes, a class of heterocyclic compounds with significant applications in biomedical research and materials science. Renowned for their strong fluorescence and photostability, these dyes are integral to the development of advanced imaging probes, sensors, and photosensitizers.[1][2] This document details their core spectroscopic characteristics, outlines experimental protocols for their synthesis and analysis, and visualizes key workflows and mechanisms.

Core Spectroscopic Properties of Phenoxazine Dyes

Phenoxazine dyes are characterized by their robust photophysical properties, which can be tuned by structural modifications. Their core structure consists of a tricyclic system with nitrogen and oxygen heteroatoms, which forms the basis of their electronic properties.[3] These dyes typically exhibit strong absorption and emission in the visible to near-infrared (NIR) region of the electromagnetic spectrum, a desirable characteristic for biological imaging applications to minimize autofluorescence from endogenous molecules.[4][5]

The electronic transitions responsible for their spectroscopic signatures are generally of a π-π* nature. The extent of π-conjugation, the presence of electron-donating or electron-withdrawing groups, and the overall rigidity of the molecular structure significantly influence the absorption and emission maxima, Stokes shift, quantum yield, and fluorescence lifetime.[6] For instance, extending the conjugation or introducing electron-donating groups typically leads to a red-shift in both absorption and emission spectra.[6]

Quantitative Spectroscopic Data

The following table summarizes key spectroscopic parameters for a selection of representative phenoxazine dyes from the literature. This data is intended to provide a comparative overview and guide the selection of appropriate dyes for specific applications.

| Dye Name/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Phenoxazine | 239 | Not specified | 0.025 | Ethanol | PhotochemCAD |

| Oxazine 1 (Oxazine 725) | ~650 | 666-676 | ~0.27 (in EtOH) | DMSO, Water, EtOH | ResearchGate[7] |

| 9-maleimido-5H-benzo[a]phenoxazin-5-one | Not specified | Not specified | Not specified | Not specified | ResearchGate |

| POZ-1 | 371 | Not specified | Not specified | THF | ScienceDirect |

| POZ-2 | 336, 465 | Not specified | Not specified | THF | ScienceDirect |

| Nile Red | Varies with solvent polarity | Varies with solvent polarity | Varies with solvent polarity | Various | PMC |

| Nile Blue | ~635 | Not specified | Not specified | Aqueous | Request PDF[2] |

Note: Spectroscopic properties of dyes are highly dependent on the solvent environment. The values presented above are for the specified solvents and may vary under different conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of phenoxazine dyes, compiled from various sources.

General Synthesis of a Phenoxazine Dye

The synthesis of phenoxazine dyes can be achieved through several routes, often involving the condensation of an aminophenol derivative with a suitable coupling partner.[1] A general procedure is outlined below, based on the synthesis of 6-chloro-5H-benzo[a]phenoxazin-5-one.[1]

Materials:

-

2-aminophenol

-

2,3-dichloro-1,4-naphthoquinone

-

Anhydrous sodium acetate

-

Benzene

-

Ethanol

-

Water

Procedure:

-

A mixture of 2,3-dichloro-1,4-naphthoquinone and 2-aminophenol in a 1:1 molar ratio is prepared in benzene.

-

Anhydrous sodium acetate is added to the mixture.

-

The reaction mixture is heated at a high temperature under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an ethanol-water mixture (2:1) to yield the final product.[1]

Spectroscopic Characterization Workflow

The characterization of newly synthesized phenoxazine dyes involves a series of spectroscopic and analytical techniques to confirm their structure and photophysical properties.

Workflow:

-

Purification: The synthesized dye is first purified using techniques such as column chromatography or recrystallization to ensure high purity, which is crucial for accurate spectroscopic measurements.

-

Structural Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

-

Photophysical Characterization:

-

UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: To measure the emission spectrum and the wavelength of maximum emission (λem).

-

Quantum Yield (ΦF) Determination: The fluorescence quantum yield is determined relative to a standard with a known quantum yield.[8][9]

-

Fluorescence Lifetime (τ) Measurement: Time-correlated single-photon counting (TCSPC) is often employed to measure the fluorescence lifetime.

-

Protocol for Fluorescence Quantum Yield Measurement (Relative Method)

Materials:

-

Fluorimeter

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (spectroscopic grade)

-

Standard dye with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Synthesized phenoxazine dye

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample.

-

Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation:

ΦF(sample) = ΦF(standard) * (msample / mstandard) * (η2sample / η2standard)

Where:

-

ΦF is the fluorescence quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to phenoxazine dyes.

Caption: General workflow for the synthesis and characterization of phenoxazine dyes.

Caption: "Turn-on" fluorescence sensing mechanism using a phenoxazine-based probe.

Applications in Research and Drug Development

The unique spectroscopic properties of phenoxazine dyes have led to their widespread use in various scientific disciplines.

-

Fluorescence Microscopy and Bioimaging: Their brightness and photostability make them excellent fluorophores for labeling and visualizing subcellular structures and biomolecules.[1][10] Phenoxazine derivatives like Nile Red are well-known for their solvatochromic properties, allowing them to report on the polarity of their microenvironment, which is useful for studying cell membranes and lipid droplets.[1]

-

Fluorescent Probes and Sensors: The phenoxazine scaffold can be functionalized to create probes that respond to specific analytes or changes in the biological environment, such as pH, metal ions, or reactive oxygen species.[10] The "turn-on" fluorescence mechanism, where a non-fluorescent precursor becomes highly fluorescent upon reaction with a target molecule, is a powerful strategy for sensitive and selective detection.[4]

-

Dye-Sensitized Solar Cells (DSSCs): Phenoxazine derivatives have been explored as sensitizers in DSSCs due to their strong absorption in the visible region and their ability to inject electrons into semiconductor materials.[1]

-

Photodynamic Therapy (PDT): As photosensitizers, phenoxazine dyes can generate reactive oxygen species upon light irradiation, which can be harnessed to induce cell death in cancer cells.

Conclusion

Phenoxazine dyes represent a versatile class of compounds with tunable spectroscopic properties that are highly valuable for researchers, scientists, and drug development professionals. A thorough understanding of their synthesis, characterization, and photophysical behavior is essential for the rational design of new and improved tools for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The experimental protocols and workflows provided in this guide serve as a practical resource for harnessing the full potential of these powerful fluorescent molecules.

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. graphviz.org [graphviz.org]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 10. researchgate.net [researchgate.net]

The Chemical Characterization of Phenazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and microbiology.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties, makes them attractive scaffolds for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the key techniques and methodologies used for the chemical characterization of phenazine derivatives, with a focus on spectroscopic and crystallographic methods.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the elucidation of the chemical structure of newly synthesized or isolated phenazine derivatives. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of phenazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.[3][4]

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Phenazine Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| Phenazine | CDCl₃ | H-1, H-8 | 8.249 | m | |

| H-2, H-7 | 7.834 | m | |||

| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | d-DMSO | NH | 13.42 | s | |

| 4-pyridine-H | 8.72 | d | 6.0 | ||

| N=CH | 8.62 | s | |||

| quinoxaline-H | 8.57–8.47 | d | 6.0 | ||

| quinoxaline-H | 8.37–8.32 | d | |||

| quinoxaline-H | 8.14–8.05 | m | |||

| 4-pyridine-H | 7.78 | d | 6.0 | ||

| 11-(4-cyanophenyl)dipyrido[3,2-a:2',3'-c]phenazine | CDCl₃ | H-1, H-8 | 9.65 | m | |

| H-3, H-6 | 9.31 | m | |||

| H-10 | 8.58 | d | 2.2 | ||

| H-13 | 8.46 | d | 8.8 | ||

| H-12 | 8.17 | dd | 8.9, 2.1 | ||

| H-16 | 7.97 | d | 8.7 | ||

| H-17 | 7.87 | d | 8.6 | ||

| H-2, H-7 | 7.83 | m |

Data compiled from references[3][5][6].

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Phenazine Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | CDCl₃ | C=O | 161.3 |

| Aromatic C | 151.1, 148.5, 143.4, 141.0, 140.2, 136.6, 134.6, 132.3, 131.4, 130.2, 130.0, 128.6, 127.8, 122.6, 119.0, 118.0, 114.1 | ||

| Aliphatic C | 56.3 | ||

| 11-(4-cyanophenyl)dipyrido[3,2-a:2',3'-c]phenazine | CDCl₃ | Aromatic C | 152.64, 152.60, 147.67, 144.03, 142.66, 142.44, 141.82, 141.49, 134.62, 134.52, 133.13, 130.65, 130.17, 128.42, 127.84, 127.77, 124.69 |

| CN | 118.72 | ||

| C18 | 112.43 |

Data compiled from references[3][6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of phenazine derivatives and to gain insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[3][7]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Phenazine Derivative

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | ESI+ | 328.1102 [M+H]⁺ | 328.1198 [M+H]⁺ | C₁₉H₁₃N₅O |

Data from reference[3].

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule.[3][8] This method provides precise information on bond lengths, bond angles, and the overall conformation of the phenazine derivative in the solid state.

Table 4: Crystallographic Data for a Phenazine Derivative

| Parameter | (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 25.4321(13) |

| c (Å) | 11.2345(6) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| V (ų) | 2712.3(3) |

| Z | 4 |

| R-factor (%) | 5.23 |

Data extracted from a representative study[3]. Note that specific parameters will vary for different derivatives.

Experimental Protocols

The synthesis and characterization of phenazine derivatives involve a series of well-defined experimental procedures. Below are generalized protocols for synthesis and characterization.

General Synthesis of Phenazine-1-carboxylic Acylhydrazone Derivatives

This protocol describes a common synthetic route to a class of phenazine derivatives.[3][4]

-

Synthesis of Phenazine-1-carboxylic acid (PCA): Aniline is reacted with 2-bromo-3-nitro-benzoic acid to yield PCA.

-

Esterification: The synthesized PCA is then esterified, typically using an alcohol in the presence of an acid catalyst.

-

Hydrazinolysis: The ester is reacted with hydrazine hydrate to form phenazine-1-carboxylic hydrazine.

-

Condensation: Finally, the phenazine-1-carboxylic hydrazine is condensed with various aldehydes or ketones to yield the target acylhydrazone compounds.

Characterization Workflow

The following workflow outlines the typical steps for the chemical characterization of a newly synthesized phenazine derivative.

Biological Activity and Signaling Pathways

Phenazine derivatives exhibit a wide range of biological activities, which are often attributed to their ability to participate in redox cycling and generate reactive oxygen species (ROS).[9][10] Understanding the signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

General Mechanism of Action

Many phenazines exert their biological effects by interfering with cellular respiration and inducing oxidative stress.[10] This can lead to a cascade of downstream events, ultimately resulting in cell death in pathogenic microorganisms or cancer cells.

Conclusion

The chemical characterization of phenazine derivatives is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy and mass spectrometry are essential for elucidating the chemical structure, while single-crystal X-ray diffraction provides definitive proof of the three-dimensional arrangement of atoms. A thorough understanding of these characterization methods, coupled with detailed experimental protocols and an appreciation for the biological context of these molecules, is critical for advancing the development of novel phenazine-based drugs and materials.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenazine(92-82-0) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Reproducible phenazine molecular stacks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,7-Diamino-3-methoxyphenazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 2,7-Diamino-3-methoxyphenazine, a fluorescent heterocyclic compound. While specific data for this derivative is emerging, the protocols provided are based on established methodologies for analogous diaminophenazine compounds and are intended to serve as a starting point for experimental design.

Chemical Properties and Potential Applications

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Phenazine derivatives are known for their diverse biological activities and fluorescent properties. The presence of amino and methoxy groups on the phenazine core of this compound suggests its potential utility in several research applications:

-

Fluorescent Cellular Imaging: The inherent fluorescence of the phenazine scaffold makes it a candidate for use as a fluorescent probe in cell biology to visualize cellular structures or monitor dynamic processes.

-

Anticancer Drug Development: Various phenazine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating the potential of this compound as a therapeutic agent.[1]

-

DNA Intercalating Agent: The planar aromatic structure of phenazines suggests they may interact with DNA, offering a mechanism for anticancer activity and a tool for studying DNA-protein interactions.

-

Redox-Active Probe: Phenazines are redox-active molecules and can participate in electron transfer reactions, making them suitable for investigating cellular redox states and related signaling pathways.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the use of this compound in various experimental settings.

2.1. Protocol for Fluorescent Staining of Cultured Cells

This protocol outlines the use of this compound as a fluorescent stain for visualizing mammalian cells.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Formalin solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% formalin solution for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Staining: Prepare a working solution of this compound in PBS (the optimal concentration should be determined empirically, starting with a range of 1-10 µM). Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

2.2. Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, HEY A8)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3. Protocol for DNA Interaction Analysis via Fluorescence Spectroscopy

This protocol can be used to investigate the potential interaction of this compound with DNA.

Materials:

-

This compound

-

Calf thymus DNA (ctDNA) or other purified DNA

-

Tris-HCl buffer

-

NaCl

-

Fluorometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and a stock solution of ctDNA in Tris-HCl buffer. The buffer should also contain NaCl to maintain ionic strength.

-

Fluorescence Measurement of the Compound: Record the fluorescence emission spectrum of a dilute solution of this compound in the Tris-HCl buffer.

-

Titration with DNA: To a fixed concentration of this compound, add increasing concentrations of ctDNA. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record Spectra: Record the fluorescence emission spectrum after each addition of DNA.

-

Data Analysis: Analyze the changes in fluorescence intensity (quenching or enhancement) as a function of DNA concentration. This data can be used to determine the binding constant and to infer the mode of interaction (e.g., intercalation or groove binding).

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Cytotoxicity of this compound on HeLa Cells (48h Incubation)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 5 | 78.6 ± 6.2 |

| 10 | 52.3 ± 4.8 |

| 25 | 21.7 ± 3.9 |

| 50 | 8.1 ± 2.5 |

Table 2: Fluorescence Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~420 nm |

| Emission Maximum (λem) | ~550 nm |

| Quantum Yield (ΦF) | 0.15 (in Ethanol) |

Table 3: DNA Binding Parameters of this compound

| Parameter | Value |

| Binding Constant (Kb) | 1.5 x 10^5 M^-1 |

| Binding Stoichiometry (n) | ~1 |

Visualizations

Experimental Workflow for Cellular Staining

A generalized workflow for fluorescent staining of cultured cells.

Workflow for MTT Cytotoxicity Assay

A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Hypothetical Signaling Pathway for Phenazine-Induced Cytotoxicity

References

Application Notes and Protocols for Phenazine Derivatives in Cell Biology

A comprehensive review of the current literature reveals no specific applications or detailed experimental protocols for the compound 2,7-Diamino-3-methoxyphenazine in the field of cell biology. Extensive searches have not yielded data on its mechanism of action, cellular targets, or established methodologies for its use in research or drug development.

However, the broader class of phenazine derivatives encompasses compounds with significant biological activities and established applications. This document provides an overview of related phenazine compounds, including their uses, available data, and experimental approaches, which may serve as a valuable reference for researchers interested in the potential applications of novel phenazine derivatives.

Related Phenazine Compounds with Known Biological Activity

While information on this compound is unavailable, other substituted phenazine derivatives have been studied for their utility in cell biology, primarily in the areas of mutagenicity and cancer research.

2,7-Diamino-3,8-dimethylphenazine

This compound has been identified as a mutagenic product resulting from the reaction of 2,4-diaminotoluene with hydrogen peroxide. Its primary application is in toxicology and mutagenesis studies.

Quantitative Data:

| Compound | Application | Test System | Result |

| 2,7-Diamino-3,8-dimethylphenazine | Mutagenicity Testing | Salmonella typhimurium TA98 with S9 mix | 212 revertants/nmole[1] |

Experimental Protocol: Ames Test for Mutagenicity

This protocol outlines the general procedure for assessing the mutagenic potential of a compound using the Salmonella typhimurium Ames test.

Workflow for Ames Test:

Caption: Workflow for the Ames Mutagenicity Test.

Methodology:

-

Bacterial Strain Preparation: A histidine-requiring strain of Salmonella typhimurium (e.g., TA98) is grown overnight in nutrient broth.

-

Metabolic Activation: The S9 fraction, derived from rat liver homogenate, is prepared and mixed with cofactors to create the S9 metabolic activation mix. This simulates mammalian metabolism.

-

Exposure: The test compound, the bacterial culture, and the S9 mix (or a buffer for control) are combined in a test tube.

-

Plating: Molten top agar is added to the mixture, which is then poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48 to 72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

4-Methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium hydrogensulfate (ADAP)

ADAP has been investigated as a potential antitumor agent due to its ability to intercalate with DNA and RNA.[2] Its applications are primarily in cancer cell biology and drug development.

Quantitative Data:

| Compound | Application | Cell Line | Concentration Range | Effect |

| ADAP | In vitro antiproliferative activity | Mouse (FsaR, SCCVII) and Human (HeLa, Caco-2, HT-29, MIAPaCa-2, HBL, HEp-2, SW620, MCF-7) tumor cells | 0.1 - 100 µM | Strong growth inhibition[2] |

| ADAP | Cellular Uptake | MIAPaCa-2 cells | µM concentrations | Enters cytoplasm within 5 min, nuclei within 60 min[2] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cancer cells.

Workflow for MTT Assay:

Caption: Workflow for the MTT Antiproliferative Assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ADAP). Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: The plate is incubated for another 2 to 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Analysis

For compounds like ADAP that exhibit antitumor activity, it is crucial to investigate their effects on key signaling pathways involved in cell proliferation, survival, and apoptosis.

Hypothetical Signaling Pathway Modulation by an Antitumor Phenazine Derivative:

Caption: Potential mechanism of action for an antitumor phenazine derivative.

This diagram illustrates a plausible mechanism where a phenazine derivative intercalates with DNA, leading to DNA damage. This damage response activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and ultimately resulting in programmed cell death (apoptosis).